2,4,4'-Trichlorodiphenyl ether
CAS No.: 57321-63-8
Cat. No.: VC2399211
Molecular Formula: C12H7Cl3O
Molecular Weight: 273.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57321-63-8 |
|---|---|
| Molecular Formula | C12H7Cl3O |
| Molecular Weight | 273.5 g/mol |
| IUPAC Name | 2,4-dichloro-1-(4-chlorophenoxy)benzene |
| Standard InChI | InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H |
| Standard InChI Key | PIORTDHJOLELKR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2,4,4'-Trichlorodiphenyl ether consists of two phenyl rings connected by an oxygen atom (ether linkage), with chlorine atoms substituted at positions 2 and 4 on the first phenyl ring and position 4' on the second phenyl ring. The molecular formula is C₁₂H₇Cl₃O, with a calculated molecular weight of approximately 287.5 g/mol. The ether linkage creates a characteristic angle between the two phenyl rings, which affects the three-dimensional configuration of the molecule and potentially its biological interactions.
The structural arrangement of the chlorine atoms significantly influences the compound's physical and chemical properties. The unsymmetrical distribution of chlorine atoms across the two phenyl rings creates a distinct electronic environment that affects reactivity, particularly at the positions ortho and para to the chlorine substituents. The ether oxygen provides a site for hydrogen bonding interactions, though this effect is moderated by the electron-withdrawing influence of the chlorine substituents.
Like other halogenated aromatic compounds, 2,4,4'-trichlorodiphenyl ether would be expected to have low water solubility and high lipophilicity, with a moderate to high octanol-water partition coefficient (log Kow). These properties would contribute to its environmental persistence and potential for bioaccumulation in fatty tissues of organisms.
Chemical Reactivity
The chemical reactivity of 2,4,4'-trichlorodiphenyl ether is primarily determined by the electron-withdrawing effects of the chlorine atoms and the electron-donating properties of the ether oxygen. The presence of chlorine substituents decreases the electron density in the aromatic rings, particularly at positions ortho and para to the substituents. This electronic distribution affects the compound's susceptibility to various reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.
The diphenyl ether linkage represents a potential site for cleavage under specific conditions. Research on related diaryl ether compounds indicates that the ether bond can be cleaved through hydrogenolysis reactions in the presence of palladium catalysts and hydrogen gas at elevated temperatures . The presence of a free phenolic group has been demonstrated to play a crucial role in facilitating such cleavage reactions in related compounds, potentially through coordination with the catalyst surface.
Synthesis and Production Methods
Synthetic Pathways
The synthesis of 2,4,4'-trichlorodiphenyl ether could theoretically be accomplished through several synthetic approaches, drawing upon established methods for preparing halogenated diphenyl ethers. Based on synthetic strategies employed for structurally similar compounds, potential routes include:
The Ullmann ether synthesis represents a classical approach, involving copper-catalyzed coupling of an appropriately substituted halophenol with a halogenated benzene derivative. For 2,4,4'-trichlorodiphenyl ether, this might involve reaction of 2,4-dichlorophenol with 4-chlorobromobenzene in the presence of a copper catalyst.
Alternative synthetic approaches might involve palladium-catalyzed cross-coupling reactions or direct chlorination of diphenyl ether followed by purification to isolate the desired isomer. Research on related diaryl ether compounds has demonstrated that radical coupling reactions can also be effective for forming the diaryl ether framework .
Purification Methods
Purification of 2,4,4'-trichlorodiphenyl ether from reaction mixtures would likely employ techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC). The specific approach would depend on the synthetic route employed and the nature of potential impurities, including isomeric chlorinated diphenyl ethers that might form during the synthesis.
For analytical-grade material, additional purification steps might include zone refining or sublimation to achieve the high purity levels required for spectroscopic standards or toxicological studies. Quality control would typically involve gas chromatography-mass spectrometry (GC-MS) analysis to confirm identity and assess purity.
Environmental Fate and Behavior
Environmental Persistence
Based on structural similarities to other chlorinated aromatic compounds, 2,4,4'-trichlorodiphenyl ether would be expected to exhibit significant environmental persistence. The presence of three chlorine substituents typically confers resistance to biodegradation and photochemical degradation processes, potentially leading to extended environmental half-lives.
The compound's predicted lipophilicity suggests potential for bioaccumulation in aquatic organisms and biomagnification through food webs. Environmental partitioning would likely favor sediments and soil organic matter, with relatively limited presence in the aqueous phase due to low water solubility.
Transformation Processes
Environmental transformation of 2,4,4'-trichlorodiphenyl ether might proceed through several pathways, including photolysis, microbial degradation, and abiotic chemical reactions. Photolytic transformation would primarily occur in surface waters and the atmosphere, potentially leading to dechlorination or hydroxylation products.
Table 3.1: Potential Environmental Transformation Pathways for 2,4,4'-Trichlorodiphenyl Ether
| Transformation Process | Conditions | Potential Products | Relative Rate |
|---|---|---|---|
| Photolysis | Surface waters, atmosphere | Dechlorinated intermediates, hydroxylated products | Slow |
| Anaerobic biodegradation | Sediments, anoxic soils | Sequentially dechlorinated congeners | Very slow |
| Aerobic biodegradation | Surface soils, aerobic waters | Hydroxylated intermediates, eventually ring cleavage | Extremely slow |
| Hydrogenolysis | Specialized conditions (catalytic, H₂) | Dechlorinated products, cleaved ether bond | Requires specific catalysts |
Toxicological Considerations
Structure-Activity Relationships
The toxicological profile of 2,4,4'-trichlorodiphenyl ether would be influenced by its structural characteristics, particularly the pattern of chlorine substitution. Structure-activity relationships established for halogenated diphenyl ethers suggest that toxicity can vary significantly based on the number and positions of halogen substituents.
Studies on brominated diphenyl ethers, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have identified developmental neurotoxicity as a sensitive endpoint . While direct extrapolation from brominated to chlorinated congeners requires caution, the structural similarities suggest potential for comparable biological activities, albeit possibly with different potencies.
Ecotoxicological Considerations
Ecotoxicological concerns for 2,4,4'-trichlorodiphenyl ether would primarily relate to its potential persistence, bioaccumulation, and toxicity to aquatic organisms. Based on the properties of structurally related compounds, potential effects might include developmental abnormalities, endocrine disruption, and reproductive impairment in exposed organisms.
Predicting the specific ecotoxicological profile requires consideration of exposure pathways, bioavailability, and species-specific differences in metabolism and sensitivity. The compound's expected partitioning behavior suggests that benthic organisms and top predators might face particular exposure risks through sediment contact and dietary accumulation, respectively.
Analytical Methods for Detection
Chromatographic Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) represents the most widely applied technique for the detection and quantification of chlorinated diphenyl ethers in environmental and biological samples. For 2,4,4'-trichlorodiphenyl ether, this approach would typically employ electron impact (EI) or negative chemical ionization (NCI) for enhanced sensitivity to halogenated compounds.
Sample preparation typically involves extraction using organic solvents such as hexane, dichloromethane, or methanol, followed by cleanup procedures to remove matrix interferences. Specific cleanup approaches might include silica gel column chromatography, gel permeation chromatography, or sulfuric acid treatment, depending on the sample matrix.
Spectroscopic Identification
Spectroscopic techniques provide essential tools for structural confirmation and characterization of 2,4,4'-trichlorodiphenyl ether. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, would reveal characteristic patterns reflecting the compound's substitution pattern. The chlorine substituents would influence the chemical shifts of adjacent carbon and hydrogen atoms, providing diagnostic features for compound identification.
Infrared (IR) spectroscopy would detect characteristic absorption bands associated with the diphenyl ether structure, including those corresponding to the C-O-C linkage (typically around 1200-1250 cm⁻¹) and the C-Cl bonds (typically in the 600-800 cm⁻¹ region). These spectral features would contribute to compound identification when used in conjunction with other analytical techniques.
Table 5.1: Comparative Analysis of Analytical Methods for Chlorinated Diphenyl Ether Detection
| Analytical Method | Advantages | Limitations | Typical Detection Limits |
|---|---|---|---|
| GC-EI-MS | Widely available, structural information | Moderate sensitivity | 0.1-1 ng/g |
| GC-NCI-MS | Enhanced sensitivity for chlorinated compounds | Limited structural information | 0.01-0.1 ng/g |
| HPLC-MS/MS | Suitable for thermally labile compounds | Less established for chlorinated ethers | 0.05-0.5 ng/g |
| NMR Spectroscopy | Detailed structural information | Low sensitivity, requires pure samples | ~1 mg |
| IR Spectroscopy | Functional group identification | Limited specificity, qualitative only | ~0.1 mg |
Regulatory Considerations
Classification and Listing
The regulatory status of 2,4,4'-trichlorodiphenyl ether would be influenced by broader regulatory frameworks addressing chlorinated organic compounds, particularly those with potential for environmental persistence and bioaccumulation. While specific regulations targeting this individual compound may be limited, it would likely fall under the purview of chemical management programs such as chemical inventory systems and potentially persistent organic pollutant conventions.
The compound's potential classification would depend on assessments of its persistence, bioaccumulation potential, and toxicity profile. These evaluations would typically consider both measured data and predictions based on structurally similar compounds when direct experimental data is limited.
Monitoring and Control Measures
Environmental monitoring programs for chlorinated organic pollutants might include 2,4,4'-trichlorodiphenyl ether among their target analytes, particularly in regions where industrial activities involving related compounds are prevalent. Analytical methods employed in such monitoring would typically include GC-MS techniques optimized for chlorinated aromatic compounds.
Potential control measures might include restrictions on production and use, depending on risk assessment outcomes, along with guidelines for environmental release limitations and waste management practices. Implementation of such measures would vary across jurisdictions based on different regulatory frameworks and priorities.
Future Research Directions
Knowledge Gaps
Significant knowledge gaps exist regarding the specific properties, environmental behavior, and toxicological profile of 2,4,4'-trichlorodiphenyl ether. Priority research areas include:
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Comprehensive physical-chemical property determination through direct experimental measurements
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Environmental fate studies under realistic conditions, including degradation pathways and rates
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Toxicological investigations focusing on endpoints identified as sensitive for related compounds
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Development and validation of analytical methods specifically optimized for this compound in various matrices
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Assessment of potential human exposure pathways and levels
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Evaluation of potential remediation strategies for contaminated sites
Methodological Advancements
Advancing research on 2,4,4'-trichlorodiphenyl ether would benefit from methodological improvements in several areas:
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Application of high-resolution mass spectrometry for improved detection specificity and sensitivity
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Development of passive sampling techniques for environmental monitoring
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Implementation of isotope-labeled standards for improved quantitative analysis
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Application of computational approaches for property prediction and toxicity assessment
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Development of green chemistry approaches for synthesizing functional alternatives
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Exploration of novel remediation technologies for chlorinated persistent organic pollutants
Addressing these research needs would contribute to a more comprehensive understanding of 2,4,4'-trichlorodiphenyl ether and support evidence-based decision-making regarding its management.
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